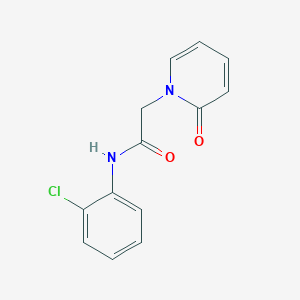![molecular formula C19H20F2N2O3 B7481042 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide, also known as LMK-235, is a small molecule inhibitor that targets the protein kinase PDK1. PDK1 plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in various cellular processes such as cell survival, proliferation, and metabolism. Inhibition of PDK1 by LMK-235 has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Wirkmechanismus
PDK1 is a key regulator of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer cells. PDK1 activates Akt by phosphorylating it at a specific site, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide inhibits the activity of PDK1 by binding to its ATP-binding site, preventing the phosphorylation of Akt and downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide has also been shown to have other physiological effects. In a study using a mouse model of type 2 diabetes, 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide improved glucose tolerance and insulin sensitivity, suggesting a potential application in the treatment of metabolic disorders. 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide has also been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, indicating a potential application in the treatment of malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide in lab experiments is its specificity for PDK1, which allows for targeted inhibition of the PI3K/Akt signaling pathway. However, one limitation is its relatively low potency compared to other PDK1 inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several potential future directions for the development and application of 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide. One direction is the optimization of its chemical structure to improve its potency and pharmacokinetic properties. Another direction is the exploration of its potential applications in other diseases beyond cancer and metabolic disorders. Additionally, combination therapy with other targeted inhibitors or chemotherapy agents may enhance its anti-cancer effects. Overall, 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide shows promising potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide involves several steps, starting with the reaction of 2,4,6-trimethylaniline with ethyl 2-bromoacetate to form the intermediate compound. This is followed by a series of reactions involving various reagents such as sodium hydride, carbon disulfide, and trifluoromethanesulfonic acid, leading to the final product of 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide inhibits the activity of PDK1 and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide can inhibit tumor growth in xenograft models of various cancers, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-11-8-12(2)17(13(3)9-11)23-16(24)10-22-18(25)14-4-6-15(7-5-14)26-19(20)21/h4-9,19H,10H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPNAWTTPWTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)



